molecular formula C19H20N4O3 B11325503 3-(1H-tetrazol-1-yl)phenyl (4-tert-butylphenoxy)acetate

3-(1H-tetrazol-1-yl)phenyl (4-tert-butylphenoxy)acetate

Cat. No.: B11325503
M. Wt: 352.4 g/mol
InChI Key: WZGPBYWOALAZKP-UHFFFAOYSA-N
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Description

3-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(4-tert-butylphenoxy)acetate is a synthetic organic compound that features a tetrazole ring and a phenoxyacetate moiety. The tetrazole ring is known for its stability and diverse applications in medicinal chemistry, while the phenoxyacetate group is often used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,3,4-tetrazol-1-yl)phenyl 2-(4-tert-butylphenoxy)acetate typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a [2+3] cycloaddition reaction between a nitrile and an azide.

    Coupling with Phenoxyacetate: The phenoxyacetate moiety can be introduced through an esterification reaction. This involves reacting 4-tert-butylphenol with chloroacetic acid in the presence of a base like sodium hydroxide to form 2-(4-tert-butylphenoxy)acetic acid.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Solvent recycling and waste minimization would also be important considerations in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The tetrazole ring is generally resistant to oxidation due to its stability. the phenoxyacetate moiety can undergo oxidation under strong oxidizing conditions.

    Reduction: The tetrazole ring can be reduced to form amines under specific conditions, although this is less common.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Electrophiles like nitric acid for nitration or halogens for halogenation.

Major Products

    Oxidation: Oxidized derivatives of the phenoxyacetate moiety.

    Reduction: Amines derived from the reduction of the tetrazole ring.

    Substitution: Substituted aromatic derivatives depending on the electrophile used.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Properties

Molecular Formula

C19H20N4O3

Molecular Weight

352.4 g/mol

IUPAC Name

[3-(tetrazol-1-yl)phenyl] 2-(4-tert-butylphenoxy)acetate

InChI

InChI=1S/C19H20N4O3/c1-19(2,3)14-7-9-16(10-8-14)25-12-18(24)26-17-6-4-5-15(11-17)23-13-20-21-22-23/h4-11,13H,12H2,1-3H3

InChI Key

WZGPBYWOALAZKP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)OC2=CC=CC(=C2)N3C=NN=N3

Origin of Product

United States

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